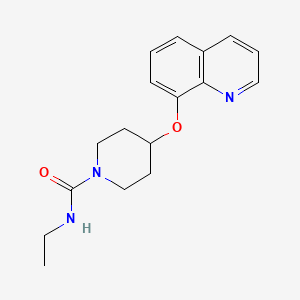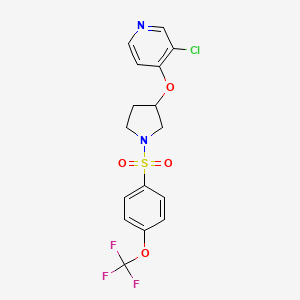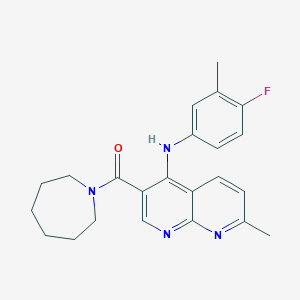
Azepan-1-yl(4-((4-fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-yl(4-((4-fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone is a useful research compound. Its molecular formula is C23H25FN4O and its molecular weight is 392.478. The purity is usually 95%.
BenchChem offers high-quality Azepan-1-yl(4-((4-fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepan-1-yl(4-((4-fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Azepane Derivatives in Drug Discovery
Azepane derivatives have been investigated for their pharmacological properties and potential as therapeutic agents. For example, azepane isomers of known compounds have been identified in commercial products, with their chemical structures determined through various spectroscopic methods (Nakajima et al., 2012). Additionally, novel azepane derivatives have been synthesized and evaluated for their ability to inhibit protein kinase B (PKB), with modifications made to improve plasma stability and activity (Breitenlechner et al., 2004). These studies highlight the potential of azepane derivatives in drug development, particularly in targeting specific enzymes or receptors.
Naphthyridine Derivatives in Cancer Research
Naphthyridine derivatives have been explored for their anticancer activities. A study on a novel naphthyridine compound, 3u, demonstrated its ability to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting its potential as a chemical substance for melanoma treatment (Kong et al., 2018). This research underscores the importance of naphthyridine derivatives in developing new therapeutic strategies against cancer.
Applications in Material Science
Compounds related to azepane and naphthyridine have also found applications in material science. For instance, the synthesis and characterization of polyamides containing naphthalene rings have been reported, demonstrating good solubility and thermal stability, which are desirable properties for polymers used in high-performance materials (Mehdipour-Ataei et al., 2005).
Antibacterial Properties
Research has explored the antibacterial activities of quinolone derivatives with novel substituents, including naphthyridones and azepane groups. One study designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, leading to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003). This research contributes to the development of new antibacterial agents to combat resistant bacterial strains.
Propriétés
IUPAC Name |
azepan-1-yl-[4-(4-fluoro-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O/c1-15-13-17(8-10-20(15)24)27-21-18-9-7-16(2)26-22(18)25-14-19(21)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCMXJPZCAIVQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)C)C(=O)N4CCCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(4-((4-fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B2356006.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2356007.png)
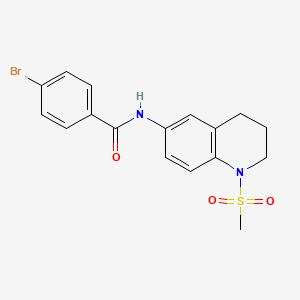
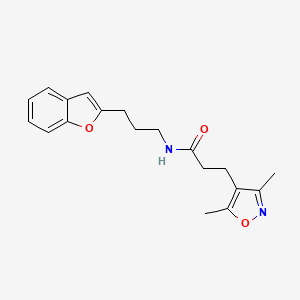
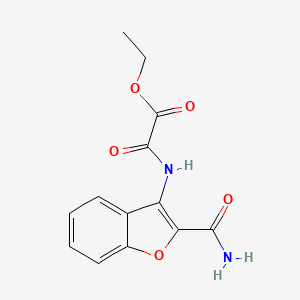
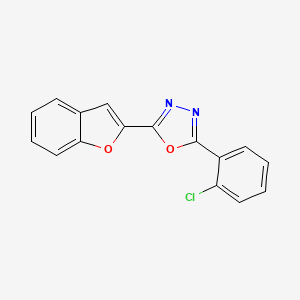
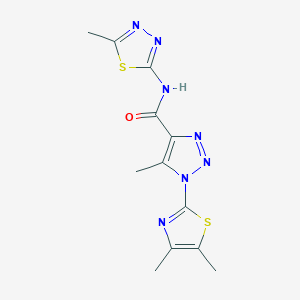
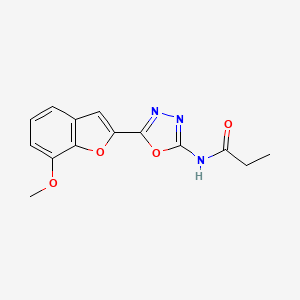
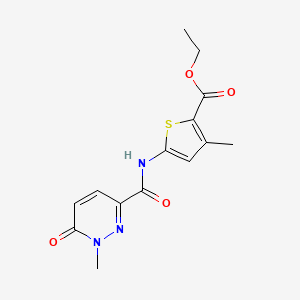

![2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide](/img/structure/B2356022.png)
